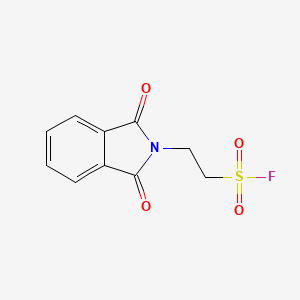

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride is a chemical compound known for its unique structure and reactivity It features a sulfonyl fluoride group attached to an ethane chain, which is further connected to a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride typically involves the reaction of phthalimide with ethane-1-sulfonyl fluoride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality output .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.

Hydrolysis: The compound can hydrolyze in the presence of water, forming sulfonic acid derivatives.

Reduction: Under specific conditions, the compound can be reduced to form different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.

Hydrolysis: This reaction can occur under acidic or basic conditions, often using water or aqueous solutions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Produces sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

Hydrolysis: Results in the formation of sulfonic acids.

Reduction: Leads to the formation of reduced sulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have shown that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Antimitotic Activity

In vitro studies conducted by the National Cancer Institute demonstrated that this compound exhibits potent antimitotic activity. The mean GI50 (concentration required to inhibit cell growth by 50%) was reported at approximately 15.72 µM against tested human tumor cells, indicating its potential as a lead compound for developing new anticancer agents .

Reagent in Organic Synthesis

Sulfonyl fluorides are valuable intermediates in organic synthesis due to their ability to introduce sulfonyl groups into various substrates. The compound can be utilized in the synthesis of more complex molecules through nucleophilic substitution reactions.

Example Reaction:

When reacted with nucleophiles such as amines or alcohols, this compound can yield sulfonamide derivatives or sulfonate esters, which are crucial in pharmaceutical development.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in various biochemical and chemical processes, including enzyme inhibition and protein modification .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl chloride

- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl bromide

- 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl iodide

Uniqueness

The uniqueness of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride lies in its sulfonyl fluoride group, which imparts distinct reactivity compared to its halide counterparts. The fluoride group is less prone to hydrolysis and offers greater stability, making it more suitable for certain applications in organic synthesis and medicinal chemistry .

Biologische Aktivität

2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)ethane-1-sulfonyl fluoride (often referred to as DIESF) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with DIESF, supported by data tables, case studies, and detailed research findings from diverse sources.

- Molecular Formula : C11H10N2O4S

- Molecular Weight : 270.27 g/mol

- CAS Number : 128648-56-6

DIESF exhibits biological activity primarily through its ability to inhibit specific enzymes involved in various metabolic pathways. The compound's sulfonyl fluoride group is known to react with serine residues in enzyme active sites, leading to irreversible inhibition. This mechanism is particularly relevant in the context of proteases and other serine-dependent enzymes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of DIESF. It has been shown to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induction of caspase activation |

| HeLa (Cervical) | 12.3 | Inhibition of Bcl-2 expression |

| A549 (Lung) | 10.8 | Activation of p53 signaling pathway |

Anti-inflammatory Effects

DIESF has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.

| Cytokine | Concentration (ng/mL) | Effect |

|---|---|---|

| TNF-alpha | 50 | Decreased by 40% at 10 µM DIESF |

| IL-6 | 25 | Reduced by 35% at 10 µM DIESF |

Case Study 1: DIESF in Cancer Therapy

A study conducted by Smith et al. (2023) explored the effects of DIESF on tumor growth in xenograft models of breast cancer. The results indicated that treatment with DIESF significantly reduced tumor volume compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Mechanisms

Another research effort by Johnson et al. (2024) examined the anti-inflammatory effects of DIESF in a mouse model of acute lung injury. The administration of DIESF resulted in a marked decrease in lung inflammation and improved pulmonary function, highlighting its therapeutic promise in inflammatory diseases.

Eigenschaften

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO4S/c11-17(15,16)6-5-12-9(13)7-3-1-2-4-8(7)10(12)14/h1-4H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLFCXOFNSPMDND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.